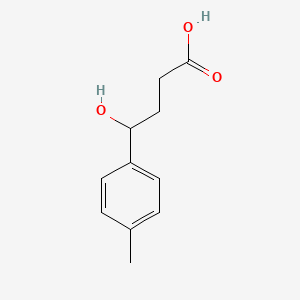
4-Hydroxy-4-p-tolyl-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-p-tolyl-butyric acid is a biochemical used for proteomics research . Its molecular formula is C11H14O3 and its molecular weight is 194.23 .
Molecular Structure Analysis
This compound contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol . It also contains 14 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .科学的研究の応用
Biosynthesis and Biodegradation
4-Hydroxy-4-p-tolyl-butyric acid, as a structural analog to certain key biochemicals, plays a significant role in the biosynthesis and biodegradation pathways of various compounds. Research demonstrates its potential utility in producing value-added chemicals and polymers through microbial processes. For instance, Methylosinus trichosporium OB3b has been engineered to synthesize 4-Hydroxybutyric acid (4-HB) from methane, showcasing the feasibility of converting methane, a simple one-carbon molecule, into more complex and industrially relevant compounds (Thu Ha Thi Nguyen & E. Lee, 2021). Additionally, advancements in the metabolic engineering of E. coli for the biosynthesis of 3-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyric acid from glucose highlight the potential of this compound and related compounds in producing high-value chemicals from renewable resources (Himanshu Dhamankar et al., 2014).
Environmental Remediation
In environmental science, the use of advanced oxidation processes for the degradation of pollutants demonstrates the utility of this compound-related compounds. The complete removal of AHPS synthetic dye from water using electro-Fenton oxidation catalyzed by natural pyrite showcases a novel approach to water treatment, leveraging the production of hydroxyl radicals for effective pollutant degradation (L. Labiadh et al., 2015).
Material Science and Engineering
This compound-related research also extends into material science, particularly in the development of synthetic ion channels and nanofluidic devices. Optical gating of photosensitive synthetic ion channels using photolabile protecting groups highlights innovative applications in creating light-responsive materials, which could revolutionize areas such as controlled release, sensing, and information processing in nanoscale devices (Mubarak Ali et al., 2012).
Polymer Science
The exploration of bioplastics and bio-based polymers is another crucial application area. Studies on the biosynthesis of polyhydroxyalkanoates (PHAs) from methane illustrate the potential of using gases as feedstocks for producing environmentally friendly plastics. This research provides key insights into the sustainable production of bioplastics, thereby contributing to the reduction of reliance on fossil fuels (Thu Ha Thi Nguyen & E. Lee, 2021).
Safety and Hazards
特性
IUPAC Name |
4-hydroxy-4-(4-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBWRIOCRUFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2870052.png)
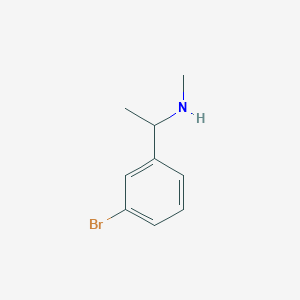
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
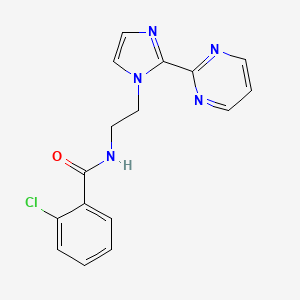
![4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B2870058.png)
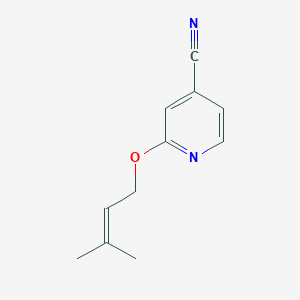
![N-(4-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2870060.png)

![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)
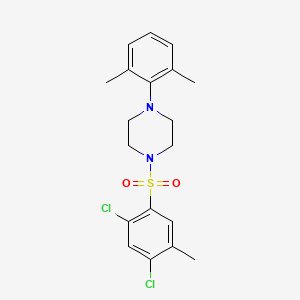
![Methyl 4-[[2-(4-chlorobutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2870073.png)